2,6-dichloro-N~3~-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide
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Overview
Description
2,6-dichloro-N~3~-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide is a complex organic compound with a unique structure that combines elements of nicotinamide and anthracene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N~3~-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide typically involves the following steps:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid.
Chlorination: The dicarboxylic acid is then chlorinated to introduce chlorine atoms at the 2 and 6 positions.
Amidation: The chlorinated compound is reacted with nicotinamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N~3~-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce partially reduced derivatives .
Scientific Research Applications
2,6-dichloro-N~3~-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichloro-N~3~-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid: A precursor in the synthesis of the target compound.
2,6-Anthraquinone dicarboxylic acid: Another related compound with similar structural features.
Uniqueness
2,6-dichloro-N~3~-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide is unique due to its combination of nicotinamide and anthracene moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H10Cl2N2O3 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2,6-dichloro-N-(9,10-dioxoanthracen-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H10Cl2N2O3/c21-15-9-8-13(19(22)24-15)20(27)23-14-7-3-6-12-16(14)18(26)11-5-2-1-4-10(11)17(12)25/h1-9H,(H,23,27) |
InChI Key |
AXAQKIHHPAIKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(N=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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